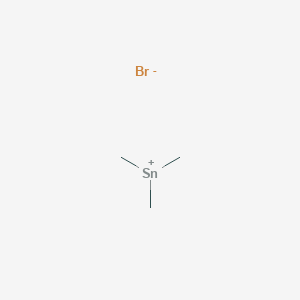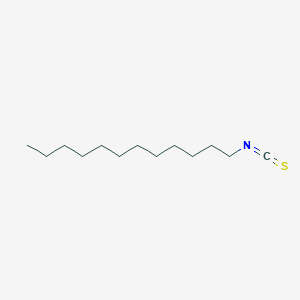
甲基三十八烷基溴化铵
描述
[CH3(CH2)17]3N(Br)CH3
. It is a white to beige waxy powder that is insoluble in water . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.科学研究应用
Methyltrioctadecylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a surfactant in the preparation of biological samples for electron microscopy.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles and vesicles.
Industry: It is utilized in the formulation of detergents, fabric softeners, and antistatic agents
作用机制
Target of Action
Methyltrioctadecylammonium bromide, also referred to as MTOAB or MTODAB, is a quaternary ammonium salt . The primary target of Methyltrioctadecylammonium bromide is the cell surface . It forms a cationic lipid layer on the cell surface, acting as a protective barrier .
Mode of Action
The compound interacts with its target, the cell surface, by forming a cationic lipid layer . This lipid layer acts as a protective barrier, preventing the entry of foreign molecules into the cell . Furthermore, Methyltrioctadecylammonium bromide has the ability to interact with specific proteins on the cell surface, leading to the formation of complexes that can modulate the cell’s physiology .
Biochemical Pathways
It has been utilized to investigate protein-protein interactions, ion channels, and enzyme-substrate interactions . It contributes to studying the structure and functionality of cell membranes, including ion transport across them .
Result of Action
The result of Methyltrioctadecylammonium bromide’s action involves the formation of a protective cationic lipid layer on the cell surface . This layer prevents the entry of foreign molecules into the cell . It also interacts with specific proteins on the cell surface, forming complexes that can modulate the cell’s physiology .
生化分析
Biochemical Properties
Methyltrioctadecylammonium bromide has been utilized to investigate protein-protein interactions, ion channels, and enzyme-substrate interactions . It is a triple chain lipid and an organic surfactant . It is used as alkylammonium cations for the design of layered chemical sensors .
Cellular Effects
The mechanism of action of Methyltrioctadecylammonium bromide involves the formation of a cationic lipid layer on the cell surface . This lipid layer acts as a protective barrier, preventing the entry of foreign molecules into the cell . Furthermore, Methyltrioctadecylammonium bromide has the ability to interact with specific proteins on the cell surface, leading to the formation of complexes that can modulate the cell’s physiology .
Molecular Mechanism
Methyltrioctadecylammonium bromide exerts its effects at the molecular level through the formation of a cationic lipid layer on the cell surface . This lipid layer acts as a protective barrier, preventing the entry of foreign molecules into the cell . It also has the ability to interact with specific proteins on the cell surface, leading to the formation of complexes that can modulate the cell’s physiology .
准备方法
Synthetic Routes and Reaction Conditions: Methyltrioctadecylammonium bromide is typically synthesized through a quaternization reaction. This involves the reaction of trioctadecylamine with methyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the reaction. The general reaction can be represented as:
Trioctadecylamine+Methyl Bromide→Methyltrioctadecylammonium Bromide
Industrial Production Methods: In industrial settings, the production of methyltrioctadecylammonium bromide involves large-scale quaternization processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Methyltrioctadecylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Ion Exchange Reactions: It acts as an ionophore in anion exchange processes, particularly in the formation of selective membranes for ions like perchlorate.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, chloride ions, and other halides.
Solvents: Organic solvents such as ethanol, acetone, and chloroform are frequently used to dissolve the reactants and facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile involved. For example, reacting with chloride ions would produce trioctadecylmethylammonium chloride.
相似化合物的比较
Methyltrioctadecylammonium bromide can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with shorter alkyl chains, making it less hydrophobic.
Tetrabutylammonium Bromide (TBAB): Has shorter alkyl chains and is more soluble in water.
Benzalkonium Chloride: Used as a disinfectant and preservative, with a different alkyl chain structure.
Uniqueness: Methyltrioctadecylammonium bromide’s long alkyl chains provide it with unique hydrophobic properties, making it particularly effective in applications requiring strong surfactant action and ion exchange capabilities .
属性
IUPAC Name |
methyl(trioctadecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H114N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-53-56(4,54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-55H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJZUZBJHDLPL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H114BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584930 | |
| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18262-86-7 | |
| Record name | N-Methyl-N,N-dioctadecyloctadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyltrioctadecylammonium bromide modify clay minerals and affect their adsorption capabilities?
A1: Methyltrioctadecylammonium bromide is a quaternary ammonium compound that acts as a cationic surfactant. It interacts with clay minerals like Na-montmorillonite (Na-Mt) through a cation exchange process. [] The positively charged Methyltrioctadecylammonium ions replace the sodium ions originally present in the clay interlayers. This exchange leads to an increase in the interlayer spacing and renders the clay organophilic, meaning it has a higher affinity for organic molecules. [] This modification significantly enhances the adsorption capacity of the clay for organic pollutants like p-nitrophenol. []
Q2: How does the structure of Methyltrioctadecylammonium bromide, specifically its three long alkyl chains, influence its interaction with p-nitrophenol?
A2: The presence of three long octadecyl chains in Methyltrioctadecylammonium bromide is crucial for its interaction with p-nitrophenol. These chains create a hydrophobic environment within the interlayer space of the organoclay. [] This hydrophobic environment promotes the partitioning of p-nitrophenol, which is also a hydrophobic molecule, from the aqueous solution into the organoclay interlayers. [] Research has shown that organoclays modified with Methyltrioctadecylammonium bromide, having three alkyl chains, exhibit higher adsorption efficiency for p-nitrophenol compared to those modified with surfactants possessing one or two alkyl chains. [] This highlights the importance of the three long alkyl chains in enhancing the hydrophobic interactions and consequently the adsorption capacity for p-nitrophenol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


